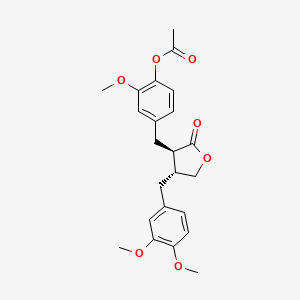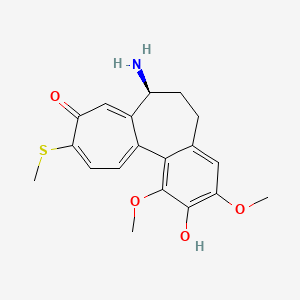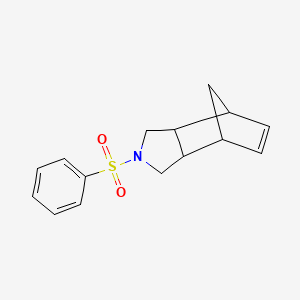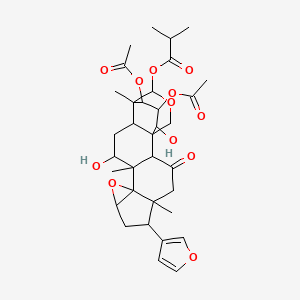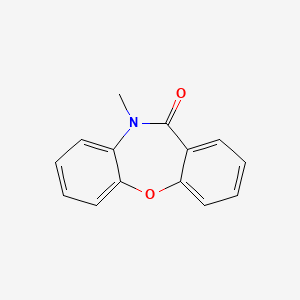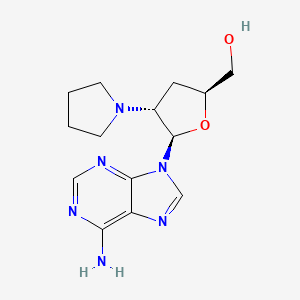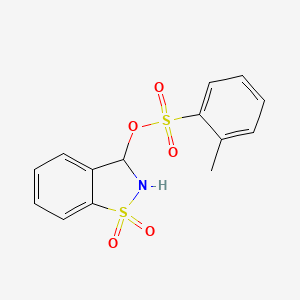
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(45)decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Spiro Compound Formation: The spiro linkage is introduced through a series of condensation reactions, often involving amines and ketones.
Final Assembly: The final product is obtained by coupling the benzofuran moiety with the spiro compound under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
8-(3-(2,3-Dihydro-2-benzofuranyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic lactams.
Unique Features: Its unique benzofuran moiety and specific spiro linkage distinguish it from other compounds in its class.
Highlighting Uniqueness
Structural Complexity: The combination of benzofuran and spiro linkage provides a distinct structural framework.
Its diverse applications in medicinal chemistry and material science highlight its versatility.
Propiedades
Número CAS |
102395-56-2 |
|---|---|
Fórmula molecular |
C25H31N3O2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
8-[3-(2,3-dihydro-1-benzofuran-2-yl)propyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H31N3O2/c1-26-19-28(21-9-3-2-4-10-21)25(24(26)29)13-16-27(17-14-25)15-7-11-22-18-20-8-5-6-12-23(20)30-22/h2-6,8-10,12,22H,7,11,13-19H2,1H3 |
Clave InChI |
MFIMWTJHRRPOPK-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2(C1=O)CCN(CC2)CCCC3CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


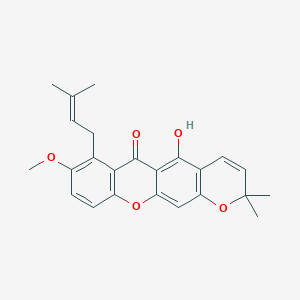
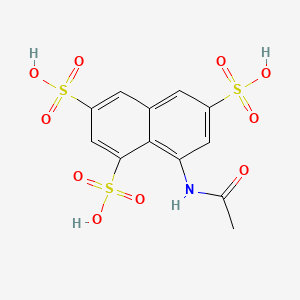
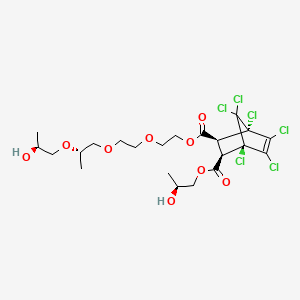
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
